2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

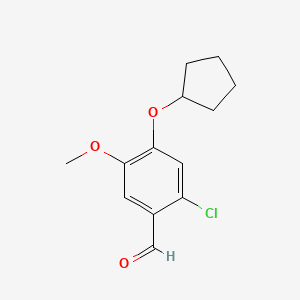

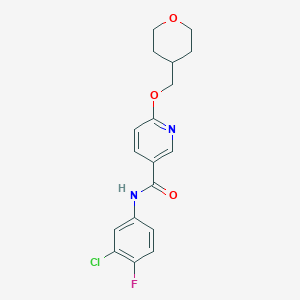

The compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is substituted with a methylsulfanyl group and a 3-chlorobenzenecarboxylate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinazoline ring could potentially be formed through a cyclization reaction, while the methylsulfanyl and 3-chlorobenzenecarboxylate groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a sulfur-containing methylsulfanyl group, and a 3-chlorobenzenecarboxylate group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich quinazoline ring and the electron-withdrawing carboxylate group. The sulfur atom in the methylsulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis and Cyclization : A study by Burbulienė et al. (2006) described the synthesis of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide and its intramolecular cyclization to form 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione (Burbulienė, Bobrovas, & Vainilavicius, 2006).

- Novel Synthesis Approach : Al-Salahi and Geffken (2011) synthesized novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid (Al-Salahi & Geffken, 2011).

Applications in Medicine

- Antibacterial Evaluation : Geesi (2020) conducted a study on the synthesis and antibacterial evaluation of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one (Geesi, 2020).

- Antimicrobial Activity : Research by Al-Salahi et al. (2013) evaluated the antimicrobial activity of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various bacterial and fungal species (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).

Synthesis of Derivatives and Analogues

- Fluorine-Containing Derivatives : Nosova et al. (2021) synthesized new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines, showing in vitro tuberculostatic activity (Nosova, Permyakova, Lipunova, & Charushin, 2021).

- Design of Non-Ulcerogenic Anti-Inflammatory Agents : Manivannan and Chaturvedi (2011) designed methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones as potential gastric sparing anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

Biological and Pharmacological Studies

- Cytotoxicity and Anti-Inflammatory Activity : A study by Al-Salahi et al. (2013) investigated the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives (Al-Salahi, Gamal-Eldeen, Alanazi, Al-Omar, Marzouk, & Fouda, 2013).

Additional Studies and Syntheses

- Diversity in Synthesis : Safaei et al. (2014) demonstrated a highly efficient synthesis of quinazoline derivatives using zirconium tetrakis(dodecylsulfate) as a catalyst in tap water (Safaei, Shekouhy, Khademi, Rahmanian, & Safaei, 2014).

- Reactivity Studies : Kornicka, Sa̧czewski, & Gdaniec (2004) explored the synthesis and reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-22-16-18-13-8-3-2-7-12(13)14(19-16)21-15(20)10-5-4-6-11(17)9-10/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHVBUYWRCUTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)

![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)